N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-(3-Fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety linked to a 3-fluorophenyl ring (Fig. 1). This structure combines a rigid oxane scaffold with aromatic heterocycles (thiophene and fluorophenyl), which are commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEBCUFSPMSTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxane ring: Starting from a suitable precursor, the oxane ring can be synthesized through cyclization reactions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the fluorophenyl group: The fluorophenyl group can be attached through nucleophilic aromatic substitution or other suitable methods.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce reduced thiophene derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibit promising anticancer properties. The mechanisms of action typically involve:
- Inhibition of Tumor Growth : The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and growing.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The research highlighted structure-activity relationships (SAR) that could guide modifications to enhance efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against a range of bacterial and fungal pathogens.
- Mechanisms of Action : Similar compounds have shown potential mechanisms such as disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Case Study Example :
In a comparative study on various oxane derivatives, this compound was noted for its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are critical for understanding its therapeutic potential. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles is ongoing.
Key Findings :
- Bioavailability : Initial assessments suggest favorable bioavailability characteristics.
- Metabolic Stability : Investigations into metabolic pathways indicate that modifications could enhance stability and reduce toxicity.
Data Table: Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Antimicrobial | Effective against bacterial and fungal pathogens |
| Pharmacological Properties | Favorable ADME profiles; potential for further optimization |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with related derivatives reported in the literature.
Structural Analogues with Oxane-4-Carboxamide Core
Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) shares the oxane-4-carboxamide backbone but replaces the thiophen-2-yl and 3-fluorophenyl groups with pyrimidine and pyrazinyl substituents. Dencatistat is a CTP synthase 1 inhibitor with demonstrated antineoplastic activity, highlighting the oxane-carboxamide scaffold’s versatility in targeting metabolic enzymes. The absence of thiophene in Dencatistat suggests that the thiophen-2-yl group in the target compound may enhance selectivity for alternative biological targets, such as tyrosine kinase receptors implicated in cancer .
Thiophene-Containing Derivatives
Thiophene-based compounds in exhibit potent antiproliferative activity. For example:
- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) shows an IC50 of 9.55 µM against breast cancer (MCF7), surpassing doxorubicin’s efficacy. The thiophene moiety in these derivatives enhances π-π stacking interactions with kinase active sites, a property likely shared by the target compound .
- Compound 17 (4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide) from lacks the oxane ring but retains the thiophen-2-yl group, demonstrating that thiophene’s electronic properties contribute to binding affinity despite scaffold differences .
3-Fluorophenyl-Substituted Compounds
The 3-fluorophenyl group is a common pharmacophore in enzyme inhibitors. NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide) from utilizes the 3-fluorophenyl moiety to enhance lipophilicity and target engagement in spirocyclic systems. Similarly, the fluorophenyl group in the target compound may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .
Carboxamide Derivatives with Antiproliferative Activity
reports Compound 15 (4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide), which shares the carboxamide functionality but lacks the oxane ring. Its high melting point (>300°C) and synthetic yield (84%) suggest that carboxamide derivatives generally exhibit robust thermal stability, a trait likely applicable to the target compound .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Key Research Findings and Contradictions
- Thiophene vs. Pyrimidine Trade-offs : While thiophene derivatives () show strong kinase inhibition, pyrimidine-containing analogs like Dencatistat target metabolic enzymes, suggesting scaffold-dependent mechanistic divergence .
- Fluorophenyl Efficacy : The 3-fluorophenyl group enhances bioavailability in NFOT (), but its electron-withdrawing effects may reduce solubility compared to methoxyphenyl analogs in .
- Synthetic Challenges : Microwave-assisted synthesis () achieves moderate yields (52–84%), whereas the target compound’s oxane ring may require alternative methods, such as cyclization under acidic conditions .
Biological Activity
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiophene ring : Known for its electronic properties, contributing to biological interactions.
- Oxane and carboxamide groups : Potentially involved in hydrogen bonding and enzyme interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:
- Enzymes : The compound may act as an enzyme inhibitor by binding to active sites, altering enzymatic activity.
- Receptors : It may modulate receptor activity, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound showed significant inhibition of cell growth in breast cancer cell lines, indicating that the oxane structure contributes to anticancer properties.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. In one study, it was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be harnessed for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Study :
- Antimicrobial Evaluation :
- Mechanistic Insights :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
